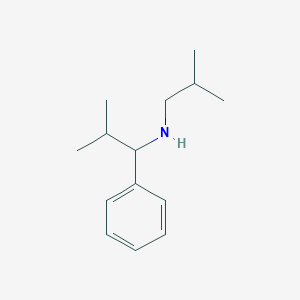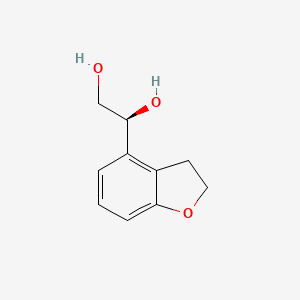![molecular formula C21H21ClO11 B12100427 2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride CAS No. 28500-03-0](/img/structure/B12100427.png)
2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petunidin 3-arabinoside is an anthocyanin, a type of water-soluble pigment responsible for the red, purple, and blue colors in many plants. It is specifically a glycoside of petunidin, which is one of the six common anthocyanidins. Petunidin 3-arabinoside is found in various fruits, particularly berries, and has been noted for its antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of petunidin 3-arabinoside typically involves the glycosylation of petunidin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to attach the arabinose sugar to petunidin under mild conditions, preserving the integrity of the anthocyanin structure. Chemical glycosylation, on the other hand, involves the use of arabinose donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of petunidin 3-arabinoside is often carried out by extracting it from natural sources, such as blueberries (Vaccinium spp.). The extraction process involves maceration of the fruit, followed by purification steps like filtration, centrifugation, and chromatography to isolate the desired anthocyanin .
Analyse Chemischer Reaktionen
Types of Reactions
Petunidin 3-arabinoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.
Reduction: Although less common, reduction reactions can alter the chromophore, affecting the color properties.
Substitution: This involves the replacement of functional groups on the anthocyanin molecule, which can modify its solubility and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents like sodium borohydride can be used, often in neutral or slightly basic conditions.
Substitution: Reagents such as diazonium salts or halogens can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Petunidin 3-arabinoside has a wide range of applications in scientific research:
Chemistry: It is used as a natural dye and a model compound for studying the stability and reactivity of anthocyanins.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant properties.
Wirkmechanismus
The mechanism by which petunidin 3-arabinoside exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells and inhibits cell proliferation through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Petunidin 3-arabinoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Cyanidin 3-glucoside: Another anthocyanin with a glucose moiety instead of arabinose.
Delphinidin 3-rutinoside: Contains a rutinoside sugar and has different antioxidant properties.
Malvidin 3-galactoside: Features a galactose sugar and is known for its stability and color intensity.
Compared to these compounds, petunidin 3-arabinoside offers a distinct combination of antioxidant activity and stability, making it particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
28500-03-0 |
|---|---|
Molekularformel |
C21H21ClO11 |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H |
InChI-Schlüssel |
DGLWRNZJQCODBU-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
Kanonische SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)



![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)
